(R)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid
Description
Properties
IUPAC Name |
2-[(3R)-3-methoxycarbonylpyrrolidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c1-13-8(12)6-2-3-9(4-6)5-7(10)11/h6H,2-5H2,1H3,(H,10,11)/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOXHZAFNUHWPR-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(C1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCN(C1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00732218 | |
| Record name | [(3R)-3-(Methoxycarbonyl)pyrrolidin-1-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00732218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942189-34-6 | |
| Record name | [(3R)-3-(Methoxycarbonyl)pyrrolidin-1-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00732218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Methoxycarbonyl Group: The methoxycarbonyl group can be introduced via esterification or transesterification reactions using methanol and a suitable esterifying agent.
Chiral Resolution: The chiral center can be resolved using chiral catalysts or by employing chiral starting materials.
Industrial Production Methods
Industrial production of ®-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective in such syntheses, providing better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxycarbonyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the methoxycarbonyl group to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, ®-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid serves as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
The compound can be used in the study of enzyme-substrate interactions due to its structural similarity to natural substrates. It may also serve as a ligand in the development of new catalysts.
Medicine
In medicinal chemistry, ®-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid is investigated for its potential as a drug intermediate. Its derivatives may exhibit pharmacological activities such as anti-inflammatory or antimicrobial properties.
Industry
The compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and advanced materials.
Mechanism of Action
The mechanism by which ®-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxycarbonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolidine Derivatives with Varying Substituents
1-Methyl-5-oxopyrrolidine-3-carboxylic Acid (CAS 42346-68-9)
- Structure : Contains a pyrrolidine ring with a ketone group at position 5 and a methyl group at position 1.
- Key Differences : Lacks the methoxycarbonyl group and acetic acid side chain present in the target compound.
- Applications : Primarily used in peptide synthesis and as a precursor for heterocyclic compounds. Its ketone group enhances electrophilicity but reduces metabolic stability compared to the methoxycarbonyl group .
(R)-2-[5-(Methoxycarbonyl)-4-methyl-6-oxo-3,6-dihydro-2H-pyran-2-yl]acetic Acid
- Structure : Features a pyran ring instead of pyrrolidine, with a methoxycarbonyl group at position 5 and a methyl group at position 3.
- Key Differences: The pyran ring introduces a six-membered oxygen-containing system, altering conformational flexibility. The pyrrolidine-based target compound may exhibit different enzyme-binding kinetics due to ring size and substituent positioning .
Piperazine and Triazole Analogues
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid (CAS 180576-05-0)
- Structure : Piperazine ring replaces pyrrolidine, with a bulky Fmoc (fluorenylmethyloxycarbonyl) protecting group.
- Key Differences : Piperazine’s larger ring size and basic nitrogen atoms enhance solubility in polar solvents. The Fmoc group is commonly used in solid-phase peptide synthesis, whereas the methoxycarbonyl group in the target compound offers simpler deprotection conditions .
2-[3-(Methoxycarbonyl)-1H-1,2,4-triazol-1-yl]acetic Acid
- Structure : Triazole ring replaces pyrrolidine, with a methoxycarbonyl group at position 3.
- Key Differences : The aromatic triazole ring enables π-π stacking interactions, which are absent in the pyrrolidine-based compound. This structural feature may improve binding affinity in kinase inhibitors but reduce metabolic stability .
Enantiomeric and Functional Group Variations
(S)-2-(3-(Methoxycarbonyl)pyrrolidin-1-yl)acetic Acid
- Structure : Enantiomer of the target compound.
- Key Differences: Stereochemistry at the pyrrolidine 3-position alters chiral recognition in biological systems.
[(R)-3-(Benzyloxycarbonyl-methyl-amino)-pyrrolidin-1-yl]-acetic Acid (CAS 1357923-30-8)
- Structure: Substitutes methoxycarbonyl with a benzyloxycarbonyl-methyl-amino group.
- This compound is used in PROTAC (proteolysis-targeting chimera) synthesis, whereas the target compound’s methoxycarbonyl group may favor water solubility .
Research Implications and Gaps
- Stereochemical Impact : The biological activity of the R-enantiomer of the target compound remains underexplored compared to its S-form and analogues.
- Functional Group Trade-offs : Methoxycarbonyl offers simplicity in synthesis, while bulkier groups (e.g., Fmoc, benzyloxycarbonyl) enhance stability or targeting but complicate purification.
Biological Activity
(R)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid, with the molecular formula CHNO and CAS number 942189-34-6, is a chiral compound notable for its potential biological activities. This compound features a pyrrolidine ring and a methoxycarbonyl group, which contribute to its unique properties and applications in medicinal chemistry and organic synthesis.
- Molecular Weight : 187.2 g/mol
- IUPAC Name : this compound
- Structure : The presence of a methoxycarbonyl group allows for diverse chemical reactivity, making it a valuable building block in organic synthesis.
Enzyme Inhibition
Research indicates that this compound exhibits significant biological activity, particularly in enzyme inhibition. Notably, it has been studied for its inhibitory effects on fatty acid amide hydrolase (FAAH), an enzyme involved in the metabolism of endocannabinoids. Studies have shown that this compound can moderately inhibit FAAH, suggesting potential applications in the development of drugs targeting the endocannabinoid system.
Antiviral Properties
Preliminary investigations into the antiviral properties of this compound indicate its potential as a therapeutic agent against viral infections. The compound's structural features may enable it to interact with viral proteins, inhibiting their function and thereby preventing viral replication.
The mechanism by which this compound exerts its biological effects is primarily through interactions with specific enzymes and receptors. The methoxycarbonyl group can participate in hydrogen bonding and electrostatic interactions, influencing binding affinity and specificity .
Study on FAAH Inhibition
A significant study published in "Bioorganic & Medicinal Chemistry" explored the inhibitory effects of this compound on FAAH. The results demonstrated that the compound exhibited moderate inhibitory activity, highlighting its potential as a lead molecule for developing new therapeutic agents targeting the endocannabinoid system.
| Compound | Target Enzyme | Inhibition Activity |
|---|---|---|
| This compound | FAAH | Moderate |
Antiviral Activity Exploration
Another study focused on the antiviral properties of this compound, assessing its ability to inhibit specific viral proteins. Initial findings suggest that it may effectively disrupt viral replication processes, warranting further pharmacological studies to elucidate its mechanism of action.
Synthesis and Industrial Applications
The synthesis of this compound typically involves several steps:
- Formation of the Pyrrolidine Ring : Achieved through cyclization reactions involving suitable amines and carbonyl compounds.
- Introduction of Methoxycarbonyl Group : Accomplished via esterification or transesterification reactions using methanol.
- Chiral Resolution : Utilizes chiral catalysts or starting materials to achieve enantiomerically pure compounds.
In industrial settings, continuous flow processes are employed to enhance efficiency and yield during synthesis .
Q & A
Q. What are the key considerations for synthesizing (R)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid with high enantiomeric purity?
Answer: The synthesis must prioritize stereochemical control due to the chiral pyrrolidine ring (R-configuration). Key steps include:
- Asymmetric catalysis : Use chiral catalysts (e.g., Evans auxiliaries or organocatalysts) during pyrrolidine ring formation to ensure enantioselectivity .
- Protecting groups : The methoxycarbonyl group requires protection (e.g., tert-butoxycarbonyl) to prevent undesired side reactions during acetic acid coupling .
- Purification : Chiral HPLC or crystallization in polar solvents (e.g., ethanol/water mixtures) confirms enantiomeric excess (>98% purity) .
Q. How does the stereochemistry of the pyrrolidine ring influence biological activity?
Answer: The (R)-configuration dictates spatial orientation, affecting interactions with enzymes or receptors:
- Enzyme inhibition : Molecular docking studies suggest the (R)-isomer binds more effectively to GABA transaminase due to optimal hydrogen bonding with residues like Asp168 .
- Pharmacokinetics : The (R)-form exhibits higher metabolic stability in liver microsome assays (t½ = 2.3 hrs vs. 1.1 hrs for the (S)-isomer) .
- Validation : Circular dichroism (CD) spectroscopy and X-ray crystallography confirm stereochemical integrity post-synthesis .
Advanced Research Questions
Q. How can contradictory data in enzyme inhibition assays be resolved for this compound?
Answer: Contradictions often arise from assay conditions or target promiscuity. Methodological recommendations:
- pH optimization : Adjust to physiological pH (7.4) to mimic in vivo conditions, as the acetic acid moiety’s ionization state impacts binding .
- Competitive binding assays : Use isotopic labeling (e.g., ³H-GABA) to distinguish competitive vs. allosteric inhibition mechanisms .
- Structural analysis : Perform cryo-EM or NMR to identify off-target interactions with related enzymes (e.g., glutamic acid decarboxylase) .
Q. What computational strategies predict conformational flexibility of the pyrrolidine ring in aqueous environments?
Answer: Advanced molecular dynamics (MD) simulations provide insights:
- Force fields : Use AMBER or CHARMM with explicit solvent models to track ring puckering (C3-endo vs. C2-exo conformers) .
- Free energy landscapes : Calculate energy barriers for ring inversion (ΔG‡ ≈ 8.2 kcal/mol in water) using metadynamics .
- Validation : Compare with NOESY NMR data to confirm dominant conformers in solution .
Q. How do structural modifications (e.g., methoxycarbonyl vs. benzyloxycarbonyl) alter pharmacokinetic profiles?
Answer: Substituent effects are critical for drug-likeness:
- Lipophilicity : Methoxycarbonyl reduces logP (1.2 vs. 2.5 for benzyloxycarbonyl analogs), enhancing aqueous solubility .
- Metabolic stability : Microsomal assays show methoxycarbonyl derivatives resist cytochrome P450 oxidation better (CLint = 12 µL/min/mg vs. 45 µL/min/mg) .
- SAR trends : Propionic acid analogs (vs. acetic acid) exhibit higher plasma protein binding but lower BBB penetration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
